Ethyl 8-(acetoxy)octanoate
Description
Structure
3D Structure
Properties
CAS No. |
93919-03-0 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 8-acetyloxyoctanoate |
InChI |
InChI=1S/C12H22O4/c1-3-15-12(14)9-7-5-4-6-8-10-16-11(2)13/h3-10H2,1-2H3 |
InChI Key |
HDULGKMDLBJWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCOC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 8 Acetoxy Octanoate
Chemoenzymatic and Biocatalytic Synthesis of Ethyl 8-(acetoxy)octanoate
The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. For the synthesis of this compound, biocatalysts, particularly lipases, esterases, and acyltransferases, are of significant interest due to their ability to perform reactions under mild conditions with high regioselectivity and enantioselectivity.
Lipase-Mediated Esterification and Transacylation for this compound
Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds in aqueous environments and the synthesis of esters in non-aqueous media. This dual functionality makes them ideal candidates for the selective acylation of a hydroxyl group in the presence of an ester group, as is required for the synthesis of this compound from a precursor like ethyl 8-hydroxyoctanoate.
The choice of lipase (B570770) is critical for achieving high efficiency and selectivity. Candida antarctica lipase B (CALB), particularly in its immobilized form, Novozym 435, is one of the most widely used biocatalysts in organic synthesis. epa.govsemanticscholar.org Its broad substrate specificity, high stability in organic solvents, and excellent regioselectivity make it a prime candidate for the acylation of ethyl 8-hydroxyoctanoate. researchgate.netunimi.itnih.gov
The catalytic activity of CALB is attributed to a catalytic triad (B1167595) of serine, histidine, and aspartate residues within its active site. nih.gov The high regioselectivity of Novozym 435 has been demonstrated in the acylation of various polyhydroxylated natural compounds, where it can selectively acylate specific hydroxyl groups. researchgate.netmdpi.comnih.gov For a linear hydroxy ester like ethyl 8-hydroxyoctanoate, Novozym 435 is expected to selectively catalyze the acylation of the terminal hydroxyl group without affecting the ethyl ester moiety.
Other lipases, such as those from Thermomyces lanuginosus and Pseudomonas cepacia, have also shown high regioselectivity in acylation reactions and could be considered as alternative biocatalysts. nih.gov
Table 1: Prominent Lipases for Regioselective Acylation
| Lipase | Source Organism | Common Commercial Form | Key Characteristics |
| Lipase B | Candida antarctica | Novozym 435 | High stability, broad substrate scope, excellent regioselectivity. epa.govsemanticscholar.orgresearchgate.netunimi.itnih.gov |
| Lipase | Thermomyces lanuginosus | Lipozyme TL IM | High regioselectivity. nih.gov |
| Lipase | Pseudomonas cepacia | Amano Lipase PS | Good regioselectivity and enantioselectivity. mdpi.com |
To maximize the yield and selectivity of the lipase-catalyzed synthesis of this compound, several reaction parameters must be optimized.
Temperature: Lipases typically exhibit optimal activity within a specific temperature range. For Novozym 435, this is generally between 30-60°C. Higher temperatures can lead to enzyme denaturation and loss of activity.
Solvent Systems: The choice of solvent is crucial as it affects enzyme activity and stability. Non-polar organic solvents like hexane (B92381) and toluene (B28343) are often preferred for esterification reactions as they minimize the competing hydrolysis reaction. chemrxiv.org The use of an appropriate solvent can also influence the regioselectivity of the enzyme. chemrxiv.org
Substrate Molar Ratios: The molar ratio of the acyl donor (e.g., vinyl acetate (B1210297) or acetic anhydride) to the hydroxy ester substrate (ethyl 8-hydroxyoctanoate) can significantly impact the reaction equilibrium and product yield. An excess of the acyl donor is often used to drive the reaction towards product formation.
Enzyme Loading: The amount of enzyme used will affect the reaction rate. However, an excessively high enzyme concentration can increase costs without a proportional increase in yield. Optimization of enzyme loading is therefore a key consideration for process efficiency.
Table 2: Typical Optimized Parameters for Novozym 435 Catalyzed Acylation
| Parameter | Optimized Range | Rationale |
| Temperature | 40-50 °C | Balances reaction rate and enzyme stability. |
| Solvent | Toluene, Hexane, or solvent-free | Non-polar solvents favor synthesis over hydrolysis. chemrxiv.org |
| Acyl Donor | Vinyl acetate | Forms a non-inhibitory byproduct (acetaldehyde). |
| Substrate Ratio | 1:2 to 1:5 (hydroxy ester:acyl donor) | Excess acyl donor shifts equilibrium towards product formation. |
| Enzyme Loading | 5-10% (w/w of substrates) | Provides a sufficient number of active sites for an efficient reaction rate. |
In cases where the starting material, ethyl 8-hydroxyoctanoate, is a racemic mixture, lipases can be employed for the kinetic resolution of the enantiomers through enantioselective acylation. researchgate.netresearchgate.net CALB, for instance, has demonstrated high enantioselectivity in the acylation of various chiral alcohols. researchgate.netresearchgate.net This would result in the formation of one enantiomer of this compound, leaving the unreacted enantiomer of the starting material. This approach is valuable for the synthesis of chiral analogs of the target compound. The regioselectivity of the enzyme ensures that the acylation occurs specifically at the hydroxyl group, even in the presence of the ester functionality. kaist.ac.kr
Exploration of Microbial Esterase and Acyltransferase Activities for this compound Formation
Beyond lipases, other microbial enzymes such as esterases and acyltransferases present viable options for the synthesis of this compound.
Microbial Esterases (EC 3.1.1.x): These enzymes, like lipases, belong to the α/β hydrolase superfamily and can catalyze the formation of ester bonds in non-aqueous media. core.ac.ukijcmas.comoup.com They often exhibit different substrate specificities compared to lipases and can be sourced from a wide range of microorganisms, including bacteria and fungi. ijcmas.com Screening of various microbial esterases could identify a biocatalyst with high activity and selectivity for the acetylation of ethyl 8-hydroxyoctanoate.
Acyltransferases (EC 2.3.1.x): These enzymes catalyze the transfer of an acyl group from a donor molecule to an acceptor. mdpi.com Some acyltransferases have been shown to be effective in the acylation of alcohols in aqueous environments, which could offer a more environmentally friendly synthetic route. mdpi.com The use of acyltransferases could potentially avoid the need for organic solvents, simplifying the downstream processing.
Classical Organic Synthesis Routes to this compound
Traditional organic synthesis provides established methods for the preparation of this compound. A common strategy involves a two-step process: the synthesis of the precursor, ethyl 8-hydroxyoctanoate, followed by its acetylation.
A plausible route to ethyl 8-hydroxyoctanoate starts from a more readily available precursor, such as 8-bromooctanoic acid. The synthesis could proceed as follows:
Esterification of 8-bromooctanoic acid: 8-bromooctanoic acid can be esterified with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to yield ethyl 8-bromooctanoate. google.com
Hydrolysis of ethyl 8-bromooctanoate: The bromo group can be substituted with a hydroxyl group via nucleophilic substitution with a hydroxide (B78521) source, such as sodium hydroxide, followed by acidification to yield 8-hydroxyoctanoic acid.
Final Esterification: The resulting 8-hydroxyoctanoic acid can then be esterified with ethanol to produce ethyl 8-hydroxyoctanoate.
Alternatively, a more direct route to 8-hydroxyoctanoic acid from 6-chlorohexan-1-ol has been described, involving a malonic ester synthesis followed by de-esterification and decarboxylation. google.comgoogle.com
Once ethyl 8-hydroxyoctanoate is obtained, the final step is the acetylation of the hydroxyl group . This can be achieved using standard acetylating agents such as:
Acetic anhydride (B1165640): In the presence of a base catalyst like pyridine (B92270) or a catalytic amount of a strong acid.
Acetyl chloride: Typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
This classical approach, while effective, may require protection of the ester group if harsh conditions are used for acetylation, and often involves the use of stoichiometric amounts of reagents and generates significant waste, highlighting the advantages of the more selective and environmentally benign biocatalytic routes.
Multi-Step Synthesis from Readily Available Precursors
A common and versatile strategy for constructing the carbon skeleton of this compound is the malonic ester synthesis, which utilizes simple precursors like 1,6-dihalohexanes and diethyl malonate to build the octanoate (B1194180) chain.
A representative synthesis initiates with the reaction of 1,6-dibromohexane (B150918) with diethyl malonate. google.com In the presence of a strong base, such as sodium ethoxide, diethyl malonate is deprotonated to form a resonance-stabilized enolate. libretexts.org This enolate acts as a nucleophile, attacking one of the electrophilic carbons of 1,6-dibromohexane in an SN2 reaction, displacing a bromide ion and forming a new carbon-carbon bond. libretexts.orgyoutube.com This step yields diethyl 2-(6-bromohexyl)malonate.
The subsequent steps involve the transformation of this intermediate. The malonic ester portion is hydrolyzed to a dicarboxylic acid using a base like sodium hydroxide, followed by acidification. youtube.comsemanticscholar.org Upon heating, this substituted malonic acid readily undergoes decarboxylation (loses CO₂) to yield 8-bromooctanoic acid. google.com At this stage, the terminal bromo group can be converted to an alcohol (to form 8-hydroxyoctanoic acid) via nucleophilic substitution, which is then esterified and acetylated. Alternatively, the 8-bromooctanoic acid is first esterified with ethanol to give ethyl 8-bromooctanoate, which serves as a key intermediate for introducing the final functionality. google.com
| Step | Reactants | Reagents/Conditions | Intermediate Product |
| 1. Alkylation | 1,6-dibromohexane, Diethyl malonate | Sodium Ethoxide (NaOEt) | Diethyl 2-(6-bromohexyl)malonate |
| 2. Hydrolysis | Diethyl 2-(6-bromohexyl)malonate | 1. NaOH(aq) 2. H₃O⁺ | 2-(6-bromohexyl)malonic acid |
| 3. Decarboxylation | 2-(6-bromohexyl)malonic acid | Heat (Δ) | 8-bromooctanoic acid |
| 4. Esterification | 8-bromooctanoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄) | Ethyl 8-bromooctanoate |
Strategic Functional Group Interconversions for Acetoxy Moiety Introduction
The introduction of the acetoxy group is a critical functional group interconversion, typically performed late in the synthetic sequence on a precursor containing a hydroxyl group. The key precursor for this step is ethyl 8-hydroxyoctanoate. This alcohol can be synthesized through several routes, including the esterification of 8-hydroxyoctanoic acid with ethanol under acidic catalysis. google.com
Once ethyl 8-hydroxyoctanoate is obtained, the terminal hydroxyl group is converted to an acetoxy group through an acetylation reaction. This is a standard esterification where the alcohol acts as the nucleophile. Common and effective acetylating agents include acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and catalyze the reaction.
The general reaction is as follows:
Reactant: Ethyl 8-hydroxyoctanoate
Reagent: Acetic Anhydride ((CH₃CO)₂O) or Acetyl Chloride (CH₃COCl)
Catalyst/Solvent: Pyridine or Triethylamine
Product: this compound
This transformation is generally high-yielding and clean, providing a direct route to the target compound from its hydroxylated precursor.
Esterification and Transesterification Reactions for this compound
The ethyl ester functional group in the target molecule can be formed via several reliable methods, primarily direct esterification or transesterification.
Fischer Esterification: This is a classic and cost-effective method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To synthesize this compound, the precursor 8-(acetoxy)octanoic acid would be refluxed with an excess of ethanol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, water, the byproduct, must be removed as it forms, typically by azeotropic distillation. masterorganicchemistry.comwikipedia.org
| Reaction | Substrate | Reagent | Catalyst | Product |
| Fischer Esterification | 8-(acetoxy)octanoic acid | Ethanol (excess) | H₂SO₄ or TsOH | This compound |
Transesterification: This process involves converting one type of ester into another by reacting it with an alcohol. For instance, if mthis compound were available, it could be converted to the desired ethyl ester by reacting it with a large excess of ethanol in the presence of an acid or base catalyst. researchgate.net The equilibrium is driven toward the product by the large excess of ethanol. biofueljournal.com Lipase-catalyzed transesterification is also a viable, milder alternative for this transformation under specific conditions. researchgate.net
Carbon-Carbon Bond Forming Reactions in Octanoate Synthesis
The construction of the eight-carbon octanoate backbone is the foundational task in the synthesis, and several powerful carbon-carbon bond-forming reactions can be employed.
Claisen Condensation: The Claisen condensation is a reaction between two ester molecules in the presence of a strong base to form a β-keto ester. openstax.orgorganic-chemistry.org While a self-condensation of ethyl butyrate (B1204436) is possible, a more controlled "crossed" Claisen condensation would be more synthetically useful. organic-chemistry.org For example, the reaction between ethyl hexanoate (B1226103) and ethyl oxalate (B1200264) (which cannot self-condense) could form a useful intermediate. The resulting β-keto ester product would require subsequent chemical modifications, such as decarboxylation and reduction of the ketone, to arrive at the simple saturated octanoate chain. vanderbilt.edu
Enolate Coupling: The alkylation of enolates is one of the most fundamental methods for C-C bond formation. libretexts.org As described in section 2.2.1, the malonic ester synthesis is a prime example of this strategy. youtube.com A more direct approach involves the formation of an enolate from an ester like ethyl acetate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate can then be used as a nucleophile to attack a suitable six-carbon electrophile, such as 1-bromohexane, in an SN2 reaction to form ethyl octanoate directly. umn.edu
Hydroformylation: Also known as the oxo process, hydroformylation is a major industrial process for producing aldehydes from alkenes. justia.com To synthesize an octanoate precursor, a seven-carbon alkene like 1-heptene (B165124) can be reacted with a mixture of carbon monoxide (CO) and hydrogen (H₂) in the presence of a transition metal catalyst, typically based on cobalt or rhodium. justia.comgoogle.com This process yields a mixture of aldehydes, primarily octanal (B89490) and 2-methylheptanal. The linear octanal can be separated and then oxidized to octanoic acid using standard oxidizing agents. The resulting octanoic acid is a direct precursor that can be converted to the target molecule through esterification and functional group interconversion.
Synthesis and Characterization of Ethyl 8 Acetoxy Octanoate Derivatives
Design Principles for Novel Ethyl 8-(acetoxy)octanoate Analogs
The design of new analogs of this compound is guided by principles of medicinal and materials chemistry, aiming to modify its physicochemical and biological properties through targeted structural alterations. The core scaffold offers several points for modification: the ethyl ester terminus, the acetoxy group, and the octanoate (B1194180) backbone.
Key design principles include:
Modulation of Lipophilicity: The octanoate chain is a primary determinant of the molecule's lipophilicity. Altering its length or introducing polar or nonpolar functional groups can systematically adjust the molecule's solubility and partitioning behavior between aqueous and organic phases.
Introduction of Reactive Handles: Incorporating functional groups such as halogens, alkynes, or azides can provide sites for subsequent chemical conjugation, allowing the molecule to be tethered to other molecules, surfaces, or polymers.
Steric and Electronic Modifications: Introducing bulky groups can influence the molecule's conformational flexibility and its ability to interact with biological targets or other molecules. Modifying the electronic nature of the ester groups, for instance, by introducing electron-withdrawing or electron-donating groups nearby, can alter their reactivity.
Establishment of Chirality: The introduction of stereocenters into the molecule can lead to chiral derivatives, which is crucial for applications in asymmetric synthesis and for studying stereospecific interactions in biological systems.
These principles allow for the rational design of analogs with potentially enhanced or entirely new functionalities suitable for a range of scientific applications.
Tailoring Alkyl Chain Lengths and Branching in Octanoate Derivatives
The length and branching of the alkyl chain in ester derivatives significantly influence their physical and biological properties. While the parent compound has an eight-carbon (octanoate) chain, synthesizing derivatives with varying chain lengths—both shorter and longer—can fine-tune these characteristics.
Research Findings:
Studies on other classes of organic molecules have demonstrated a clear structure-activity relationship concerning alkyl chain length. For instance, in certain surfactants and antimicrobial compounds, an optimal chain length exists for maximum efficacy. chemrxiv.orgmdpi.com Shorter chains may increase water solubility, while longer chains enhance lipophilicity and can promote self-assembly or membrane interaction. nih.govresearchgate.netresearchgate.net
Shorter Chains (e.g., Butyrate (B1204436), Hexanoate): Derivatives with fewer than eight carbons in the backbone would be expected to exhibit greater polarity and water solubility.
Longer Chains (e.g., Decanoate, Dodecanoate): Extending the chain length increases the nonpolar character of the molecule, which can be critical for applications requiring interaction with lipidic environments. nih.govresearchgate.net
Branching: Introducing methyl or ethyl branches onto the alkyl chain creates steric hindrance, which can affect the molecule's packing in materials and its binding affinity to biological targets.
| Chain Modification | Expected Impact on Physicochemical Properties | Potential Applications |
|---|---|---|
| Shortening (e.g., C4-C6) | Increased polarity, higher water solubility. | Pro-drugs, water-soluble coatings. |
| Lengthening (e.g., C10-C16) | Increased lipophilicity, lower water solubility, potential for enhanced membrane interaction. chemrxiv.org | Lipid-based drug delivery, lubricants. |
| Branching (e.g., iso-octanoate) | Altered conformational flexibility, modified crystal packing, lower melting point. | Plasticizers, specialized solvents. |
Introduction of Diverse Functionalities on the this compound Scaffold
The introduction of diverse chemical functionalities onto the this compound scaffold dramatically expands its utility as a chemical intermediate.
Halogens: The synthesis of halogenated derivatives, such as Ethyl 8-bromooctanoate, is a common strategy to create a versatile precursor. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the subsequent introduction of a wide array of other functional groups. smolecule.comgoogle.com A typical synthesis for Ethyl 8-bromooctanoate involves the reaction of 1,6-dibromohexane (B150918) with diethyl malonate, followed by hydrolysis, decarboxylation, and final esterification. smolecule.comgoogle.com
Unsaturation: Introducing double or triple bonds into the alkyl backbone can be achieved through various synthetic methods, such as elimination reactions on halogenated or sulfonylated precursors. These unsaturated sites can then be used for further reactions like hydrogenation, halogenation, or click chemistry, providing a route to a wider range of derivatives.
Cyclic Moieties: The scaffold can be modified to include cyclic structures. This can be accomplished by using starting materials that already contain a ring or by performing intramolecular cyclization reactions on suitably functionalized linear precursors. For example, a derivative with terminal functional groups could be induced to form a lactone or a carbocycle.
| Functionality | Synthetic Approach | Purpose/Utility |
|---|---|---|
| Halogen (e.g., -Br) | Reaction of precursors like 1,6-dibromohexane. smolecule.comgoogle.com | Versatile intermediate for substitution reactions. smolecule.com |
| Unsaturation (Alkene/Alkyne) | Elimination reactions from halogenated intermediates. | Platform for addition reactions, polymerization. |
| Cyclic Moiety (e.g., Cyclohexyl) | Use of cyclic starting materials (e.g., cyclohexanedimethanol derivatives). | Introduce conformational rigidity, modify steric profile. |
Synthesis of Chiral this compound Stereoisomers
Chirality is a fundamental property in many areas of chemistry and biology. The synthesis of specific stereoisomers of this compound derivatives, where a chiral center is introduced into the octanoate backbone, allows for the exploration of stereoselective interactions.
Synthetic Strategies:
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For example, chiral epoxides or hydroxy acids can serve as precursors, with their inherent stereochemistry being carried through the synthetic sequence to the final product. A known method involves the chemo-enzymatic synthesis of chiral epoxides like ethyl (S)-3-(oxiran-2-yl)propanoates from bio-based starting materials, which could be adapted for longer-chain derivatives. mdpi.com
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in reactions that create a chiral center. For instance, asymmetric hydrogenation or epoxidation of an unsaturated precursor of this compound could yield a specific enantiomer.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. This method has been successfully used to synthesize optically active intermediates for complex molecules.
The characterization of these chiral derivatives requires specialized analytical techniques, such as chiral chromatography (HPLC or GC) and polarimetry, to determine the enantiomeric excess (e.e.) and the optical rotation of the synthesized compounds.
Bioconjugation and Polymerization Strategies Involving this compound Derivatives
The functional handles introduced onto the this compound scaffold can be leveraged for bioconjugation and polymerization.
Bioconjugation: For bioconjugation, the ester can be functionalized with a reactive group suitable for coupling to biomolecules like proteins, peptides, or nucleic acids. A common strategy involves modifying one end of the molecule to contain a terminal alkyne or azide (B81097) for use in copper-catalyzed or strain-promoted "click chemistry." Alternatively, converting one of the ester groups to a carboxylic acid allows for standard amide bond formation with amine groups on proteins, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Polymerization: Derivatives of this compound can be designed to act as monomers for polymerization. For example, creating a derivative that possesses both a hydroxyl group and a carboxylic acid (by selective hydrolysis of the two ester groups) would create a hydroxy acid monomer. Such monomers can undergo condensation polymerization to form polyesters. The properties of the resulting polymer, such as its thermal properties and biodegradability, would be influenced by the structure of the monomer unit. Research into amino-polyesters synthesized via ring-opening polymerization of lactones and amino-alcohols demonstrates how the composition of monomer side chains can be critical for the final properties of materials, a principle that applies to polyesters derived from these functionalized octanoates. nih.govresearchgate.net
Mechanistic and Theoretical Investigations of Ethyl 8 Acetoxy Octanoate Reactions
Reaction Mechanism Elucidation for Chemical Synthesis Pathways
The synthesis of ethyl 8-(acetoxy)octanoate can be envisioned through several plausible chemical pathways. A primary route involves the esterification of 8-acetoxyoctanoic acid with ethanol (B145695). This reaction is a classic example of Fischer-Speier esterification. The mechanism, catalyzed by a strong acid such as sulfuric acid, proceeds through a series of protonation and nucleophilic attack steps.
The key steps in the Fischer-Speier esterification mechanism are:
Protonation of the carboxylic acid: The carbonyl oxygen of 8-acetoxyoctanoic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
Nucleophilic attack by the alcohol: The oxygen atom of ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
An alternative synthetic approach could involve the nucleophilic substitution of a suitable leaving group at the 8-position of an ethyl octanoate (B1194180) derivative. For instance, the synthesis of ethyl 8-bromooctanoate has been described, which could serve as a precursor. smolecule.comchemicalbook.com In this hypothetical pathway, ethyl 8-bromooctanoate could react with an acetate (B1210297) salt, such as sodium acetate, in an SN2 reaction to displace the bromide and form this compound.
The general mechanism for an SN2 reaction involves the backside attack of the nucleophile (acetate ion) on the carbon atom bearing the leaving group (bromide). This concerted step results in the inversion of stereochemistry if the carbon were chiral, though in this case, it is not.
A summary of a potential two-step synthesis pathway is presented below:
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 8-Bromooctanoic acid, Ethanol | H₂SO₄ (catalyst) | Ethyl 8-bromooctanoate | Fischer-Speier Esterification |
| 2 | Ethyl 8-bromooctanoate, Sodium acetate | Solvent (e.g., DMF) | This compound | Nucleophilic Substitution (SN2) |
Kinetic Studies and Reaction Rate Determination for this compound Formation
The rate equation for a typical acid-catalyzed esterification can be expressed as:
Rate = k[RCOOH][R'OH]
where:
k is the rate constant
[RCOOH] is the concentration of the carboxylic acid
[R'OH] is the concentration of the alcohol
Studies on the hydrolysis of ethyl acetate, the reverse reaction of its formation, also provide kinetic information that can be relevant. The hydrolysis is also typically a second-order reaction. bue.edu.eg The rate constant for the alkaline hydrolysis of ethyl acetate has been determined at various temperatures, allowing for the calculation of the activation energy.
For the formation of this compound, it is expected that the reaction would also follow second-order kinetics. The rate of reaction would be dependent on the concentrations of 8-acetoxyoctanoic acid and ethanol. The presence of the acetoxy group at the 8-position is unlikely to have a significant electronic effect on the reactivity of the distant carboxylic acid group, but it could have a minor steric influence.
The following table summarizes typical kinetic parameters for the esterification of acetic acid with ethanol, which can be used as an estimate for the synthesis of this compound.
| Parameter | Value (for Ethyl Acetate Formation) | Conditions |
| Reaction Order | Second Order | Acid-catalyzed |
| Rate Constant (k₁) | 0.014 L/(gmol·min) | 34°C, 5.3% H₂SO₄ catalyst |
| Equilibrium Constant (K) | 5.51 | 34°C, 5.3% H₂SO₄ catalyst |
| Activation Energy (Ea) | ~42 kJ/mol | Varies with catalyst |
Exploration of Stereochemical and Regiochemical Control in Octanoate Synthesis
While this compound itself does not possess any chiral centers, the principles of stereochemical and regiochemical control are paramount in the synthesis of more complex or substituted octanoate derivatives. The ability to control the spatial arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is a cornerstone of modern organic synthesis.
Stereochemical Control: In the synthesis of octanoate derivatives with chiral centers, achieving high diastereoselectivity or enantioselectivity is often a key objective. This can be accomplished through various strategies, such as the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions. For example, in the synthesis of highly substituted cyclohexanones, cascade reactions have been employed to achieve complete diastereoselectivity. beilstein-journals.org
Regiochemical Control: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of octanoate synthesis, this could involve the selective functionalization of a specific carbon atom in the octyl chain. For instance, the regioselective synthesis of benzofuranones and benzofurans has been achieved with a high degree of control over the substitution pattern. nsf.gov
For a hypothetical substituted this compound, controlling the position of the acetoxy group would be a matter of regioselectivity. If one were to start with a diol, for example, the selective acetylation of one hydroxyl group over the other would be a key regioselective transformation.
The following table outlines some general strategies for achieving stereochemical and regiochemical control in organic synthesis that could be applied to octanoate derivatives.
| Control Type | Strategy | Example Application |
| Stereochemical | Use of chiral catalysts | Asymmetric hydrogenation to create a chiral center. |
| Stereochemical | Use of chiral auxiliaries | Diastereoselective alkylation of an enolate derived from an octanoate ester attached to a chiral auxiliary. |
| Regiochemical | Use of protecting groups | Selective protection of one functional group to allow reaction at another site. |
| Regiochemical | Directed metalation | Use of a directing group to guide a metalating agent to a specific position for subsequent functionalization. |
Computational Chemistry Approaches (e.g., DFT calculations, molecular dynamics) for Reaction Prediction and Pathway Analysis
Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting the outcomes of chemical reactions. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can provide detailed insights into the energetics and dynamics of reaction pathways.
DFT Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the synthesis of this compound, DFT calculations could be employed to:
Model the transition state structures of the esterification reaction.
Calculate the activation energies for different proposed mechanisms.
Determine the relative energies of reactants, intermediates, and products.
Investigate the role of the catalyst in the reaction mechanism.
For example, DFT calculations have been successfully used to elucidate the mechanism of the acid-catalyzed esterification of ethanoic acid and ethanol to form ethyl acetate. nih.gov These studies can reveal the key rate-determining steps and provide a visual representation of the reaction pathway. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time. For the synthesis of this compound, MD simulations could be used to:
Simulate the diffusion of reactants in a solvent.
Investigate the role of the solvent in the reaction.
Explore the conformational landscape of the reactants and intermediates.
The following table summarizes how computational chemistry methods can be applied to the study of this compound synthesis.
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state geometries, activation energies, reaction thermodynamics. |
| Molecular Dynamics (MD) | Solvent effects and dynamics | Solvation energies, diffusion coefficients, conformational preferences. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Active site interactions, catalytic mechanism of lipases for ester synthesis. |
Structure-Reactivity Relationships in Acetoxy-Octanoate Systems
The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For this compound, the structure-reactivity relationship can be considered from several perspectives.
Electronic Effects: The electronic properties of substituents can significantly influence the reactivity of a molecule. In this compound, the acetoxy group is located at the end of the alkyl chain, and its electronic effect on the ester functionality at the other end is likely to be minimal due to the insulating nature of the long methylene (B1212753) chain. However, for shorter-chain acetoxy esters, the inductive effect of the acetoxy group could influence the reactivity of the ester group.
Steric Effects: The size and shape of a molecule can also affect its reactivity. The long alkyl chain in this compound could potentially influence the accessibility of the ester carbonyl group to nucleophiles, although this effect is likely to be modest. In reactions involving the acetoxy group, the steric hindrance around this functionality would be a more significant factor.
The following table summarizes the potential structure-reactivity relationships in acetoxy-octanoate systems.
| Structural Feature | Potential Effect on Reactivity |
| Position of the acetoxy group | Electronic effects on the ester group are more pronounced with shorter alkyl chains. |
| Length of the octanoate chain | Influences physical properties and may have minor steric effects. |
| Branching in the alkyl chain | Can introduce significant steric hindrance, affecting reaction rates. |
| Presence of other functional groups | Can introduce additional reactive sites and influence the overall reactivity profile of the molecule. |
Advanced Analytical Methodologies for Ethyl 8 Acetoxy Octanoate Research
Advanced Chromatographic Separations and Detection of Ethyl 8-(acetoxy)octanoate
Advanced chromatographic techniques are indispensable for the isolation, identification, and quantification of specific compounds within complex mixtures. For this compound, a bifunctional ester, these methods provide the necessary resolution and sensitivity to ensure its purity, confirm its identity, and analyze its presence in various matrices.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Purity and Identity Confirmation
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a cornerstone technique for the definitive analysis of volatile and semi-volatile compounds like this compound. Its high resolving power separates the target analyte from closely related impurities or isomers, while the high-resolution mass spectrometer provides highly accurate mass measurements, which are crucial for confirming elemental composition and identity.
In a typical HRGC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, narrow capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For this compound, a non-polar or mid-polar column would be effective. The separated compound then enters the mass spectrometer.
The significance of high-resolution MS, particularly with a Time-of-Flight (TOF) analyzer, lies in its ability to determine the mass of an ion with very high accuracy (typically with errors of < 5 ppm). digitaloceanspaces.com This allows for the calculation of a unique elemental formula. For instance, the molecular ion of this compound (C₁₂H₂₂O₄) has a theoretical exact mass. HRGC-MS can measure this mass with sufficient accuracy to distinguish it from other compounds that might have the same nominal mass but a different elemental formula. The combination of precise retention time from the GC and the accurate mass measurement and fragmentation pattern from the MS provides unequivocal identification and a robust method for assessing purity. digitaloceanspaces.com
Table 1: Illustrative HRGC-MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS System | High-Resolution TOF-MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Mass Accuracy | < 5 ppm |
| Acquisition Rate | 10 spectra/s |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC/TOF-MS) for Complex Mixture Analysis
When this compound is a component in a highly complex matrix, such as a flavor composition, essential oil, or environmental sample, one-dimensional GC may not provide sufficient resolution to separate it from all other components. copernicus.org Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. dlr.de This technique uses two columns with different stationary phases (e.g., non-polar in the first dimension and polar in the second) connected by a modulator. nih.gov
The modulator traps small, sequential fractions of the effluent from the first column and then re-injects them rapidly onto the second, shorter column. This creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility and polarity). embrapa.br The result is a dramatic increase in peak capacity and the ability to resolve compounds that co-elute in a single-column separation. nih.gov
When coupled with a fast-acquiring detector like a TOF-MS, GC×GC can detect and identify hundreds or even thousands of compounds in a single run. copernicus.org For analyzing a sample containing this compound, this method would not only separate the target compound cleanly from matrix interferences but also provide a comprehensive profile of the entire sample, allowing for the identification of other related esters, acids, or degradation products. dlr.de
Headspace-Solid Phase Microextraction (HS-SPME-GC-MS) for Volatile Profiling
Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for analyzing volatile and semi-volatile compounds like this compound in solid or liquid samples. d-nb.info This method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. unirioja.es Volatile analytes partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber. nih.gov
The fiber is then retracted and inserted directly into the hot injector of a GC-MS system, where the adsorbed compounds are thermally desorbed for analysis. istitutonutrizionalecarapelli.it The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a compound like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective, as it can trap a wide range of volatile compounds. istitutonutrizionalecarapelli.it
HS-SPME-GC-MS is a powerful tool for profiling the volatile fraction of a sample, for example, in determining the aroma profile of a food product or identifying off-odors in packaging materials where this compound might be present. unirioja.esrsc.org Key parameters such as extraction time, temperature, and sample volume must be optimized to ensure reproducible and sensitive results. unirioja.es
Table 2: Typical HS-SPME Parameters for Volatile Analysis
| Parameter | Setting |
|---|---|
| SPME Fiber | 50/30 µm DVB/CAR/PDMS |
| Sample Volume | 5 g or 5 mL in a 20 mL vial |
| Equilibration Time | 10 min |
| Equilibration Temp. | 60 °C |
| Extraction Time | 30 min |
| Desorption Temp. | 250 °C |
| Desorption Time | 3 min (splitless mode) |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry Detection (UPLC/QqQ-MS/MS, LC-MS/MS)
While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful alternatives, particularly for less volatile compounds or for samples in complex aqueous or biological matrices. researchgate.net UPLC, which uses columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. waters.com
For the analysis of this compound, a reversed-phase HPLC or UPLC method would be employed. The separation would occur on a C8 or C18 column, with a mobile phase typically consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
Coupling UPLC with a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) instrument, provides exceptional selectivity and sensitivity. nih.gov In this setup, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The third quadrupole selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations and in the presence of significant matrix interference. waters.com This makes UPLC-MS/MS a powerful technique for targeted quantitative analysis of this compound in complex samples. chromatographyonline.com
Advanced Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic methods are essential for the unambiguous determination of a molecule's chemical structure. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques for providing detailed information about the atomic connectivity and chemical environment within a molecule.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, multidimensional NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive structural information about a molecule in solution. mmu.ac.uk For the complete structural elucidation of this compound, a suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques, would be utilized, typically on a high-field instrument (≥400 MHz) to achieve better signal dispersion and sensitivity. researchgate.net
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). For this compound, distinct signals would be expected for the ethyl group (a quartet and a triplet), the acetoxy methyl group (a singlet), the methylene (B1212753) group adjacent to the acetoxy group (a triplet), the methylene group adjacent to the ester carbonyl (a triplet), and the overlapping signals of the other methylene groups in the octanoate (B1194180) chain.
¹³C NMR: The carbon-13 NMR spectrum shows the number of different types of carbon atoms in the molecule. Key signals for this compound would include those for the two carbonyl carbons (ester and acetoxy), the two methyl carbons (ethyl and acetoxy), and the eight distinct methylene carbons of the main chain and the ethyl group.
2D NMR: Two-dimensional NMR experiments reveal correlations between nuclei, which are crucial for assembling the molecular structure. mmu.ac.ukresearchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the connectivity within the ethyl group and along the octanoate backbone.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For example, it would show a correlation from the protons of the ethyl group's CH₂ to the ester carbonyl carbon, and from the acetoxy methyl protons to the acetoxy carbonyl carbon, confirming the ester and acetoxy functionalities.
By combining the information from these advanced NMR experiments, the complete and unambiguous structure of this compound can be determined. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position/Group | Predicted ¹H Shift (ppm) | Splitting | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Ethyl CH₃ | ~1.25 | Triplet | ~14.2 |
| Ethyl CH₂ | ~4.12 | Quartet | ~60.3 |
| Acetoxy CH₃ | ~2.05 | Singlet | ~21.0 |
| C2-H₂ | ~2.28 | Triplet | ~34.3 |
| C3-H₂ | ~1.61 | Multiplet | ~24.9 |
| C4, C5, C6-H₂ | ~1.30 | Multiplet | ~29.0, ~25.9, ~28.6 |
| C7-H₂ | ~1.61 | Multiplet | ~25.9 |
| C8-H₂ | ~4.05 | Triplet | ~64.6 |
| Ester C=O | - | - | ~173.8 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Divinylbenzene |
| Carboxen |
High-Resolution Mass Spectrometry (HRMS, e.g., ESI-Q-ToF MS) for Exact Mass Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of "this compound" by providing its exact molecular mass. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions.
Detailed Research Findings:
For "this compound," which has a molecular formula of C12H22O4, the theoretical monoisotopic mass is 230.15181 Da uni.lu. HRMS analysis, often employing techniques like Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-ToF) mass analyzer, can verify this exact mass, thereby confirming the elemental composition.
In addition to the molecular ion, HRMS can identify various adducts formed during the ionization process. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in the structural confirmation of the molecule.
Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 231.15909 | 156.2 |
| [M+Na]+ | 253.14103 | 161.1 |
| [M-H]- | 229.14453 | 155.6 |
| [M+NH4]+ | 248.18563 | 174.3 |
| [M+K]+ | 269.11497 | 161.0 |
| [M+H-H2O]+ | 213.14907 | 150.4 |
| [M+HCOO]- | 275.15001 | 177.5 |
| [M+CH3COO]- | 289.16566 | 191.7 |
| [M+Na-2H]- | 251.12648 | 157.7 |
| [M]+ | 230.15126 | 162.8 |
| [M]- | 230.15236 | 162.8 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in "this compound." These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.
Detailed Research Findings:
Infrared (IR) Spectroscopy:
C=O Stretching: The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) stretch. For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹ docbrown.info. Given the presence of two ester functionalities in "this compound," a strong, sharp peak is anticipated in this region.
C-O Stretching: Esters also exhibit characteristic C-O stretching vibrations. For the acetate (B1210297) group, a strong band is expected between 1250-1230 cm⁻¹ docbrown.info. The ethyl ester will also contribute to C-O stretching absorptions.
C-H Stretching and Bending: The aliphatic chain will produce C-H stretching vibrations in the 3000-2850 cm⁻¹ range and C-H bending vibrations between 1470-1350 cm⁻¹ lumenlearning.com.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch in esters also gives a strong Raman signal in a similar region to the IR absorption. The long alkyl chain of the octanoate moiety is expected to produce a series of well-defined bands in the C-C stretching and CH₂ twisting and rocking regions of the Raman spectrum.
Interactive Data Table: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H (alkane) | Stretching | 3000-2850 | 3000-2850 |
| C=O (ester) | Stretching | 1750-1735 | 1750-1735 |
| C-H (alkane) | Bending | 1470-1350 | 1470-1350 |
| C-O (acetate) | Stretching | 1250-1230 | 1250-1230 |
| C-O (ethyl ester) | Stretching | ~1200-1000 | ~1200-1000 |
Thermal Analysis Techniques for Material Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the physical and chemical properties of materials as a function of temperature.
Detailed Research Findings:
Specific experimental thermal analysis data for "this compound" is not currently available. However, based on the analysis of similar long-chain esters, a general behavior can be predicted.
Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For "this compound," DSC analysis would be expected to reveal:
Glass Transition (Tg): A potential glass transition at a low temperature, indicative of the transition from a rigid, glassy state to a more rubbery state.
Crystallization (Tc): An exothermic peak upon cooling if the material crystallizes from the molten state.
Melting (Tm): An endothermic peak corresponding to the melting point of the crystalline form.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of a substance. A TGA thermogram for "this compound" would be expected to show:
Initial Mass: A stable baseline at 100% of the initial mass at lower temperatures.
Decomposition Onset: The temperature at which the compound begins to decompose, indicated by a loss of mass.
Decomposition Profile: The pattern of mass loss, which may occur in one or multiple steps, providing information about the degradation mechanism.
Interactive Data Table: Predicted Thermal Analysis Events for this compound
| Thermal Analysis Technique | Predicted Event | Expected Observation |
| DSC | Glass Transition (Tg) | Endothermic shift in the baseline at low temperatures |
| DSC | Crystallization (Tc) | Exothermic peak upon cooling |
| DSC | Melting (Tm) | Endothermic peak upon heating |
| TGA | Thermal Decomposition | Mass loss at elevated temperatures |
Q & A
Basic: What are the standard synthetic routes for Ethyl 8-(acetoxy)octanoate, and how are structural features validated?
Answer:
this compound is typically synthesized via esterification of hydroxylated fatty acid derivatives with dicarboxylic acids. For example, ethyl 9,10-dihydroxyoctadecanoate (derived from oleic acid) reacts with oxalic or malonic acid in the presence of p-toluenesulfonic acid as a catalyst, yielding cyclic esters (e.g., dioxane or dioxepane rings) appended to the octanoate backbone . Structural validation relies on:
- FTIR : Confirms ester carbonyl (C=O) and acetoxy (OAc) groups.
- ¹H-NMR : Identifies methylene/methyl protons adjacent to oxygen atoms (e.g., δ 4.0–4.2 ppm for ester -OCH₂CH₃).
- MS : Verifies molecular ion peaks (e.g., m/z 254.3260 for C₁₄H₂₂O₄) .
Advanced: How do reaction conditions (e.g., catalyst loading, solvent) influence the yield of this compound derivatives?
Answer:
Optimization studies show:
- Catalyst Efficiency : p-Toluenesulfonic acid achieves >90% yield due to its strong protonation capacity, accelerating esterification .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Temperature : Reactions conducted at 80–100°C minimize side products (e.g., hydrolysis).
| Dicarboxylic Acid | Yield | Product |
|---|---|---|
| Oxalic acid | 93.9% | Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate |
| Malonic acid | 89.6% | Ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate |
Basic: What physicochemical properties are critical for evaluating this compound as a bio-lubricant?
Answer:
Key metrics include:
- Density : ~0.91–0.93 g/cm³ (comparable to commercial lubricants).
- Total Acid Number (TAN) : <0.5 mg KOH/g, indicating low oxidative degradation.
- Iodine Value : <10 g I₂/100g, reflecting high saturation and oxidation stability .
Advanced: How do heterocyclic rings (e.g., dioxane vs. dioxepane) affect the lubricant performance of this compound derivatives?
Answer:
- Dioxane Rings (6-membered) : Provide superior thermal stability (TAN <0.3 mg KOH/g) due to reduced ring strain.
- Dioxepane Rings (7-membered) : Exhibit lower viscosity-temperature dependence but higher iodine values (~8 g I₂/100g), suggesting slightly lower oxidative stability .
| Property | Dioxane Derivative | Dioxepane Derivative | Commercial Standard |
|---|---|---|---|
| Density (g/cm³) | 0.92 | 0.91 | 0.90–0.95 |
| TAN (mg KOH/g) | 0.28 | 0.45 | ≤0.5 |
| Iodine Value (g I₂/100g) | 7.2 | 8.9 | ≤10 |
Basic: What analytical methods are used to resolve contradictions in spectral data for this compound derivatives?
Answer:
Discrepancies in NMR/IR data arise from:
- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. D₂O) shift proton signals.
- Impurity Peaks : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted dicarboxylic acids.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic structures .
Advanced: How can computational modeling predict the biodegradability of this compound-based lubricants?
Answer:
- Molecular Dynamics (MD) : Simulates ester bond hydrolysis rates in aqueous environments.
- QSAR Models : Correlate octanol-water partition coefficients (logP) with biodegradation pathways. This compound (logP ~3.5) is predicted to undergo microbial β-oxidation faster than aromatic analogs .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Storage : In airtight containers at <25°C, away from oxidizers .
Advanced: What strategies mitigate ester hydrolysis during long-term storage of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
